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Abstract
TG-003 is a potent and selective small molecule inhibitor targeting the Cdc2-like kinase (Clk)

family, with additional activity against the dual-specificity tyrosine phosphorylation-regulated

kinase (DYRK) family. By competitively binding to the ATP pocket of these kinases, TG-003
effectively modulates the phosphorylation of key substrates, primarily the serine/arginine-rich

(SR) family of proteins. This inhibition directly impacts the regulation of alternative pre-mRNA

splicing, a critical process in gene expression. This technical guide provides an in-depth

overview of the cellular targets of TG-003, its mechanism of action, and detailed protocols for

key experimental validations.

Primary Cellular Targets of TG-003
The primary cellular targets of TG-003 are members of the Cdc2-like kinase (Clk) family and

the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family.

Cdc2-like Kinase (Clk) Family
TG-003 exhibits potent inhibitory activity against several members of the Clk family, which are

crucial regulators of pre-mRNA splicing. The inhibitory concentrations (IC50) of TG-003 against

various Clk isoforms are summarized in the table below.
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Dual-Specificity Tyrosine Phosphorylation-Regulated
Kinase (DYRK) Family
In addition to the Clk family, TG-003 has been shown to inhibit DYRK1A and DYRK1B, kinases

involved in a variety of cellular processes, including cell proliferation and neuronal

development.

Quantitative Data: Inhibitory Activity of TG-003
The following table summarizes the in vitro inhibitory activity of TG-003 against its primary

kinase targets.

Target Kinase IC50 (nM) Ki (nM) Reference

Clk1 (mClk1) 20 10 [1][2]

Clk2 (mClk2) 200 Not Reported [3][4]

Clk4 (mClk4) 15 Not Reported [3][4][5]

Clk3 (mClk3) >10,000 Not Reported [1][4]

DYRK1A 24 Not Reported [4]

DYRK1B 34 Not Reported [4]

SRPK1 No Inhibition Not Reported [3]

SRPK2 No Inhibition Not Reported [3]

PKC No Inhibition Not Reported [3]

IC50 and Ki values may vary slightly depending on the experimental conditions and assay

format.

Signaling Pathway and Mechanism of Action
TG-003 acts as an ATP-competitive inhibitor of Clk kinases.[4] By occupying the ATP-binding

pocket, it prevents the transfer of phosphate groups to substrate proteins. The primary

substrates of Clk kinases are the serine/arginine-rich (SR) proteins, which are key splicing
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factors.[1] Phosphorylation of SR proteins by Clks is essential for their localization to nuclear

speckles and their participation in the spliceosome complex.[1] Inhibition of Clk activity by TG-
003 leads to the dephosphorylation of SR proteins, causing their accumulation in nuclear

speckles and preventing their engagement in the splicing machinery.[1] This ultimately results

in the modulation of alternative splicing patterns of various pre-mRNAs.[1][4]
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Figure 1: TG-003 inhibits Clk1/4, preventing SR protein phosphorylation and altering
alternative splicing.

Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the cellular

effects of TG-003.

In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of TG-003 against a specific

kinase, such as Clk1.

Materials:

Recombinant active Clk1 enzyme

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
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Substrate (e.g., a synthetic peptide derived from the SR domain of SF2/ASF)

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

TG-003 (dissolved in DMSO)

96-well plates

Incubator

Scintillation counter or luminometer (depending on the assay format)

Procedure:

Prepare serial dilutions of TG-003 in DMSO. Further dilute in Kinase Assay Buffer to the

desired final concentrations. The final DMSO concentration should not exceed 1%.

In a 96-well plate, add the following to each well:

Kinase Assay Buffer

Recombinant Clk1 enzyme

TG-003 dilution or DMSO (for control)

Substrate

Pre-incubate the plate at 30°C for 10 minutes.

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

Terminate the reaction. For radiometric assays, this can be done by adding a stop solution

(e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose paper. For

ADP-Glo™ assays, follow the manufacturer's instructions for adding the ADP-Glo™ reagent.

Quantify the kinase activity. For radiometric assays, wash the phosphocellulose paper to

remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a
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scintillation counter. For ADP-Glo™ assays, measure the luminescence using a luminometer.

Calculate the percentage of inhibition for each TG-003 concentration relative to the DMSO

control and determine the IC50 value by fitting the data to a dose-response curve.
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Figure 2: General workflow for an in vitro kinase assay to determine the IC50 of TG-003.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1682776?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western Blot Analysis of SR Protein Phosphorylation
This protocol is used to assess the effect of TG-003 on the phosphorylation of SR proteins in

cultured cells.

Materials:

Cell line of interest (e.g., HeLa cells)

Cell culture medium and supplements

TG-003 (dissolved in DMSO)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-SR protein antibody, anti-total SR protein antibody,

anti-GAPDH or β-actin for loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in culture plates and allow them to adhere overnight.

Treat the cells with various concentrations of TG-003 or DMSO (vehicle control) for a

specified duration (e.g., 1-24 hours).
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatants.

Denature the protein samples by boiling in Laemmli buffer.

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the phosphorylated SR protein

overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Strip the membrane and re-probe with antibodies against total SR protein and a loading

control to normalize the results.

Alternative Splicing Analysis by RT-PCR
This protocol allows for the analysis of changes in alternative splicing of a specific gene in

response to TG-003 treatment.

Materials:

Cells treated with TG-003 or DMSO as described in the Western blot protocol

RNA extraction kit

Reverse transcriptase and reagents for cDNA synthesis
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PCR primers flanking the alternatively spliced exon of the target gene

Taq polymerase and PCR reagents

Agarose gel and electrophoresis equipment

Gel imaging system

Procedure:

Extract total RNA from the treated and control cells.

Synthesize cDNA from the extracted RNA using reverse transcriptase.

Perform PCR using primers that flank the exon of interest. These primers should be

designed to amplify both the inclusion and exclusion isoforms of the transcript.

Separate the PCR products on an agarose gel. The two isoforms will appear as bands of

different sizes.

Visualize the bands using a gel imaging system and quantify the intensity of each band.

Calculate the ratio of the exon inclusion isoform to the exon exclusion isoform for each

treatment condition to determine the effect of TG-003 on the splicing of the target gene.

Conclusion
TG-003 is a valuable research tool for studying the roles of Clk and DYRK kinases in cellular

processes, particularly in the regulation of alternative splicing. Its potent and selective inhibitory

activity makes it a powerful probe for dissecting the signaling pathways governed by these

kinases. The experimental protocols provided in this guide offer a framework for investigating

the cellular and molecular effects of TG-003, contributing to a deeper understanding of its

mechanism of action and potential therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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